

Spectroscopic Profile of 1-Methyl-1-propylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-1-propylhydrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-1-propylhydrazine** ($C_4H_{12}N_2$), a compound of interest in synthetic chemistry and drug development. Due to the limited availability of experimental spectra for this specific, non-commercial compound, this guide combines experimentally obtained mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for characterization and analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **1-Methyl-1-propylhydrazine**.

Mass Spectrometry

The electron ionization mass spectrum of **1-Methyl-1-propylhydrazine** is characterized by a molecular ion peak and several fragment ions. The data presented below is sourced from the MassBank database (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP000378).

m/z	Intensity (%)	Relative Intensity (%)
27	7.5	75
28	2.1	21
29	3.1	31
30	1.46	15
31	3	30
39	3.7	37
40	0.7	7
41	0.6	6
42	27.7	277
43	9.1	91
44	4.9	49
45	1.09	11
46	1.5	15
56	1.3	13
57	1.1	11
58	0.07	1
59	99.99	999
60	3.1	31
70	1	10
71	0.09	1
72	0.5	5
73	0.3	3
88	17.2	172

89

1.2

12

Predicted ^1H NMR Spectroscopy

The predicted ^1H NMR spectrum provides estimated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the different proton environments in **1-Methyl-1-propylhydrazine**. These values were calculated using computational models.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
N-CH ₃	2.45	s	-
N-CH ₂ -	2.55	t	7.5
-CH ₂ -CH ₃	1.50	sextet	7.5
-CH ₂ -CH ₃	0.90	t	7.5
-NH ₂	3.50	br s	-

Predicted ^{13}C NMR Spectroscopy

The predicted ^{13}C NMR spectrum indicates the estimated chemical shifts (δ) in parts per million (ppm) for the carbon atoms in **1-Methyl-1-propylhydrazine**.

Carbon Assignment	Predicted Chemical Shift (ppm)
N-CH ₃	45.0
N-CH ₂ -	58.0
-CH ₂ -CH ₃	20.0
-CH ₂ -CH ₃	11.0

Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum provides the estimated absorption frequencies in wavenumbers (cm^{-1}) and their corresponding functional group assignments for **1-Methyl-1-propylhydrazine**.

Frequency (cm^{-1})	Vibrational Mode	Functional Group
3350-3250	N-H stretch	Primary amine ($-\text{NH}_2$)
2960-2850	C-H stretch	Alkyl (CH_3 , CH_2)
1650-1580	N-H bend (scissoring)	Primary amine ($-\text{NH}_2$)
1470-1430	C-H bend (scissoring/deformation)	Alkyl (CH_2)
1380-1370	C-H bend (symmetrical deformation)	Alkyl (CH_3)
1150-1050	C-N stretch	Aliphatic amine/hydrazine

Ultraviolet-Visible (UV-Vis) Spectroscopy

Simple alkylhydrazines, such as **1-Methyl-1-propylhydrazine**, lack significant chromophores. Consequently, they do not exhibit strong absorption in the standard UV-Vis region (200-800 nm). Any observed absorbance is typically in the far-UV range (<200 nm) and is generally not used for routine characterization.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of **1-Methyl-1-propylhydrazine**.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **1-Methyl-1-propylhydrazine** in a volatile organic solvent such as methanol or dichloromethane.
- **Instrumentation:** Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- **GC Conditions:**

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 20 to 200.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methyl-1-propylhydrazine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.

- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: Approximately 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.

Infrared (IR) Spectroscopy

- Sample Preparation: As **1-Methyl-1-propylhydrazine** is a liquid, it can be analyzed as a neat thin film. Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: Record a background spectrum of the clean salt plates before applying the sample.

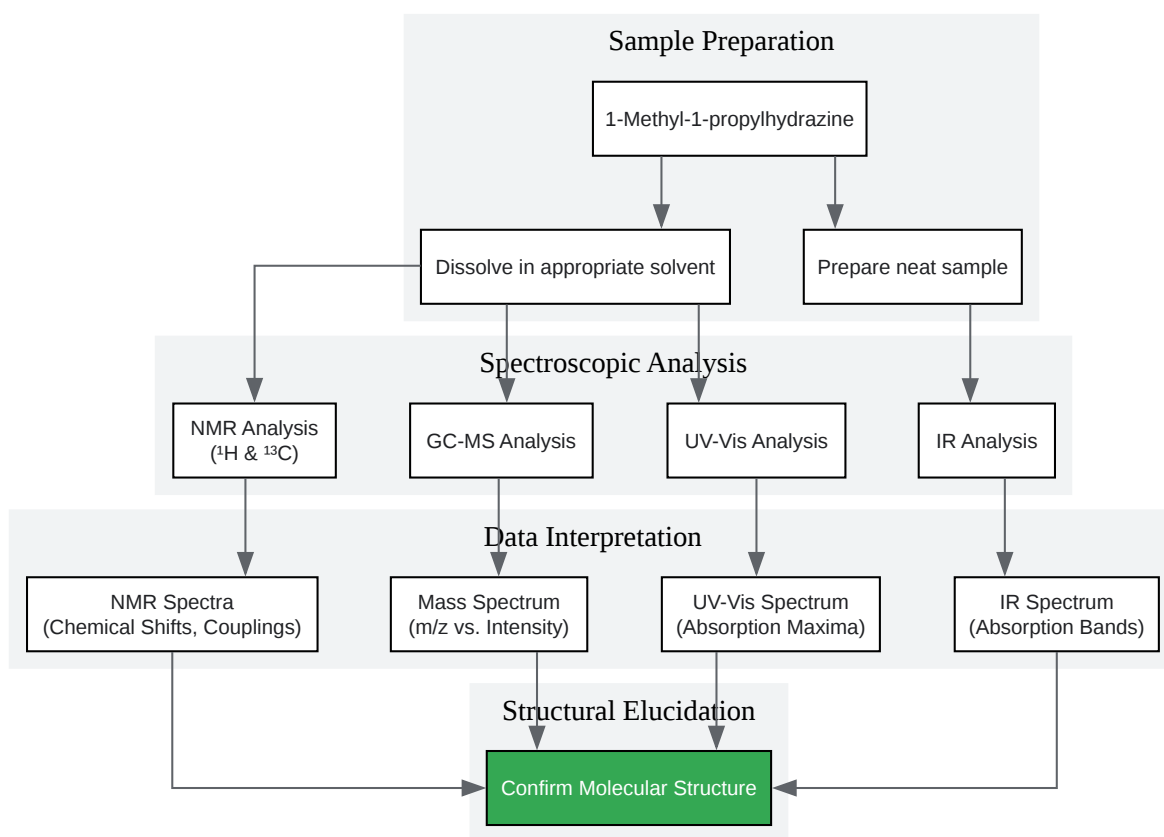
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of **1-Methyl-1-propylhydrazine** in a UV-transparent solvent (e.g., ethanol, methanol, or water). Concentrations typically range from 10^{-4} to 10^{-6} M.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:

- Scan Range: 190-400 nm.
- Blank: Use the pure solvent as a blank to zero the instrument.
- Cuvette: Use a quartz cuvette with a 1 cm path length.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a small molecule like **1-Methyl-1-propylhydrazine**.



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Caption: Workflow for Spectroscopic Analysis.

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